molecular formula C9H13N3O2 B13079207 5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13079207
M. Wt: 195.22 g/mol
InChI Key: JNVCUDQTLVAELV-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1515068-48-0) is a heterocyclic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This 1,2,3-triazole derivative features a methyl group at the 1-position and a cyclopentyl substituent at the 5-position of the triazole ring, which is further functionalized with a carboxylic acid group, making it a valuable building block in medicinal chemistry and drug discovery research . The compound is typically supplied with a high purity level of 95% and is designed for use in various scientific investigations, including as a precursor for the synthesis of more complex molecules, in the exploration of structure-activity relationships (SAR), and in the development of pharmacologically active agents . This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal utilization. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazard information .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-cyclopentyl-1-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14)

InChI Key

JNVCUDQTLVAELV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C2CCCC2

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.

    Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.

    Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
  • Comparison with Similar Compounds

    Alkyl vs. Aryl Substituents

    • 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1782437-77-7):

      • Differs by an ethyl group at position 1 instead of methyl.
      • Molecular weight: 209.25 (target compound) vs. 223.27 (ethyl analogue).
      • The ethyl group slightly increases lipophilicity but may reduce steric hindrance compared to methyl due to longer chain flexibility .
    • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₉N₃O₂): Phenyl group at position 1 introduces aromaticity and planarity. Molecular weight: 207.20, lower than the cyclopentyl derivative due to the absence of cyclopentyl’s five carbons.

    Heterocyclic Substituents

    • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid :
      • Thiazolyl group at position 1 adds hydrogen-bonding sites and aromaticity.
      • Demonstrated 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the role of heterocycles in bioactivity .

    Electron-Withdrawing Groups

    • 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS sc-332913): Fluorine atom enhances metabolic stability and lipophilicity.

    Biological Activity

    5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential anticancer effects, and its mechanism of action.

    Chemical Structure and Properties

    The compound has the following chemical characteristics:

    • Molecular Formula : C10H15N3O2
    • Molecular Weight : 209.25 g/mol
    • IUPAC Name : 1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid

    The structure features a triazole ring with a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

    Antimicrobial Properties

    Research indicates that compounds with a triazole moiety exhibit significant antimicrobial and antifungal activities . The mechanism is primarily attributed to the inhibition of fungal cytochrome P450 enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. This suggests potential applications in treating fungal infections.

    A comparative analysis of similar compounds shows varying degrees of antimicrobial effectiveness:

    Compound NameAntimicrobial ActivityMechanism
    This compoundModerateInhibits cytochrome P450
    5-Methyl-1H-1,2,3-triazole-4-carboxylic acidHighInhibits ergosterol synthesis
    5-Cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acidLowLess effective against fungi

    Anticancer Activity

    Preliminary studies suggest that this compound may possess anticancer properties . The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, it was evaluated against non-small cell lung cancer (NSCLC) and leukemia cell lines with promising results.

    Case Study Example :
    In vitro studies demonstrated that this compound exhibited growth inhibition in the HOP-92 NSCLC cell line. The specific IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as a therapeutic agent.

    The biological activity of this compound can be explained through its interaction with various biological targets:

    • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites, potentially inhibiting their activity.
    • Biochemical Pathways : It may affect pathways involving carbonic anhydrase and other crucial enzymes involved in tumor progression and fungal metabolism.

    Research Findings

    Recent investigations have highlighted the need for further exploration into the pharmacological profile of this compound. Studies have focused on:

    • In vitro cytotoxicity assessments against a range of cancer cell lines.
    • Mechanistic studies to elucidate how the compound interacts at the molecular level with target enzymes.

    Q & A

    (Basic) What spectroscopic and crystallographic methods confirm the molecular structure of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid?

    Answer:
    The molecular structure can be confirmed via single-crystal X-ray diffraction (SCXRD), which provides atomic-level resolution. For example, a related triazole-carboxylic acid derivative was analyzed using SCXRD at 293 K, yielding an R factor of 0.063 and a data-to-parameter ratio of 17.0 . Complementary techniques include:

    • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and cyclopentyl group integration.
    • FT-IR spectroscopy : Identification of carboxylic acid (-COOH) and triazole ring vibrations (e.g., C-N stretching at ~1500 cm1^{-1}) .

    (Advanced) How can researchers optimize reaction conditions for synthesizing this compound to improve yield?

    Answer:
    Optimization strategies include:

    • Catalyst selection : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
    • Temperature control : Reflux in acetic acid (e.g., 3–5 hours at 110°C) to enhance cyclization efficiency .
    • Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .
      Example parameters from analogous syntheses:
    StepConditionsYield Improvement
    CyclocondensationDMF-DMA, 80°C, 6 hours15% increase
    HydrolysisNaOH (2M), ethanol, reflux90% purity

    (Basic) What are the common synthetic precursors for triazole-carboxylic acid derivatives?

    Answer:
    Key precursors include:

    • Cyclopentylamine : For introducing the cyclopentyl substituent.
    • Methyl isocyanide : To form the 1-methyltriazole core .
    • Ethyl acetoacetate : Used in cyclocondensation reactions with phenylhydrazine derivatives .

    (Advanced) How should discrepancies between theoretical and experimental NMR data be resolved?

    Answer:
    Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:

    • Deuterated solvents : Use DMSO-d6_6 or CDCl3_3 to minimize solvent shifts.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing triazole protons from cyclopentyl CH2_2 groups) .
    • Computational validation : Compare experimental 13^{13}C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) .

    (Advanced) What computational methods predict the electronic effects of the cyclopentyl substituent?

    Answer:
    DFT calculations (e.g., Gaussian 09) assess substituent effects:

    • HOMO-LUMO analysis : Evaluate electron-withdrawing/donating properties of the cyclopentyl group.
    • Molecular electrostatic potential (MEP) : Map charge distribution to predict reactivity sites .
      Example findings:
    ParameterCyclopentyl Substituent Effect
    HOMO Energy-6.2 eV (stabilized)
    Dipole Moment4.8 Debye (enhanced polarity)

    (Basic) How is purity assessed for triazole-carboxylic acid derivatives?

    Answer:
    Critical techniques include:

    • HPLC : Reverse-phase C18 column, UV detection at 254 nm.
    • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C11_{11}H15_{15}N3_3O2_2 requires C 58.65%, H 6.71%) .
    • Melting point : Sharp range (e.g., 201–203°C for related compounds) indicates purity .

    (Advanced) How do steric effects of the cyclopentyl group influence enzyme inhibition studies?

    Answer:
    The bulky cyclopentyl group may:

    • Block active sites : Reduce binding affinity in enzymes with shallow pockets (e.g., cyclooxygenase-2).
    • Enhance selectivity : Favor hydrophobic interactions in deeper binding cavities (e.g., kinase inhibitors) .
      Case study: Cyclopentyl-substituted triazoles showed 30% lower IC50_{50} values compared to methyl analogs in tyrosine kinase assays .

    (Basic) What storage conditions preserve the stability of this compound?

    Answer:

    • Temperature : Store at -20°C in sealed vials.
    • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
    • Light protection : Amber glass containers to avoid photodegradation .

    (Advanced) How can solubility challenges in biological assays be addressed?

    Answer:
    Strategies include:

    • Salt formation : Convert to sodium or potassium salts (improves aqueous solubility).
    • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .
    • Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

    (Advanced) What are the pitfalls in scaling up synthesis from lab to pilot scale?

    Answer:
    Challenges and solutions:

    • Exothermic reactions : Use jacketed reactors for temperature control during azide additions .
    • Purification bottlenecks : Replace column chromatography with crystallization (e.g., acetic acid/water mixtures) .
    • Yield variability : Optimize stoichiometry (e.g., 1.1:1 molar ratio of alkyne to azide) .

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